![molecular formula C14H15Cl2N3O3S2 B2431554 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide CAS No. 1214197-29-1](/img/structure/B2431554.png)
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
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Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide, also known as DTT-205, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research.
Scientific Research Applications
Alternative Reaction Products
- One-Pot Reactions : In a study by Krauze et al. (2007), alternative products like N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide were obtained in a one-pot cyclocondensation involving compounds related to N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide (Krauze, Vilums, Sīle, & Duburs, 2007).
Synthesis and Characterization
- Heterocyclic Carboxamides : Sedlák et al. (2008) synthesized and characterized substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones, highlighting the intricate process of synthesizing and analyzing compounds similar in structure to the specified chemical (Sedlák, Drabina, Lánský, & Svoboda, 2008).
Synthesis Routes
- Alternative Synthesis Routes : Shahinshavali et al. (2021) presented an alternative synthesis route for a compound structurally related to N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide (Shahinshavali, Deepti, Vijayavardhini, Kumar, Sireesha, Reddy, & Rao, 2021).
Molecular Interactions
- Cannabinoid Receptor Antagonists : Shim et al. (2002) explored the molecular interaction of a compound similar to the specified chemical with the CB1 cannabinoid receptor (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial Activity
- Synthesis and Antimicrobial Study : Khalid et al. (2016) conducted a study on the synthesis and antimicrobial activity of derivatives of the compound (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).
Antipsychotic Agents
- Potential Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogues of a compound structurally related to the specified chemical, evaluating them as potential antipsychotic agents (Norman, Navas, Thompson, & Rigdon, 1996).
Anticancer Activity
- Anticancer Evaluation : Turov (2020) studied the anticancer activity of compounds with a piperazine substituent, which are structurally similar to the specified chemical (Turov, 2020).
Tubulin Inhibitors
- Tubulin Inhibitors : Krasavin et al. (2014) discovered a new chemical class, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, acting as tubulin inhibitors, a potential application for structurally related compounds (Krasavin, Sosnov, Karapetian, Konstantinov, Soldatkina, Godovykh, Zubkov, Bai, Hamel, & Gakh, 2014).
properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15Cl2N3O3S2/c1-24(21,22)19-7-3-2-4-9(19)13(20)18-14-17-12-10(23-14)6-5-8(15)11(12)16/h5-6,9H,2-4,7H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXMLWOZGJTEMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide |
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